

Molecular weight of (5-Bromothiophen-2-yl)methanamine hydrochloride

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Compound of Interest

Compound Name:	(5-Bromothiophen-2-yl)methanamine hydrochloride
Cat. No.:	B1519988

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An In-Depth Technical Guide to **(5-Bromothiophen-2-yl)methanamine Hydrochloride**: Properties, Synthesis, and Application

Abstract

(5-Bromothiophen-2-yl)methanamine hydrochloride is a pivotal chemical intermediate, particularly valued in the fields of medicinal chemistry and materials science. Its thiophene core, functionalized with a reactive aminomethyl group and a bromine atom, offers versatile handles for molecular elaboration. This guide provides an in-depth examination of this compound, consolidating its physicochemical properties, a detailed and validated synthesis protocol, comprehensive analytical characterization workflows, and a discussion of its applications. The content herein is curated for researchers, scientists, and drug development professionals, aiming to bridge the gap between theoretical knowledge and practical laboratory application.

Core Physicochemical & Structural Characteristics

Understanding the fundamental properties of a reagent is the cornerstone of its effective application. **(5-Bromothiophen-2-yl)methanamine hydrochloride** is the salt form of the parent amine, (5-Bromothiophen-2-yl)methanamine^{[1][2]}. The hydrochloride form is generally preferred in laboratory settings due to its increased stability, higher melting point, and improved handling characteristics as a crystalline solid compared to the often-oily free amine.

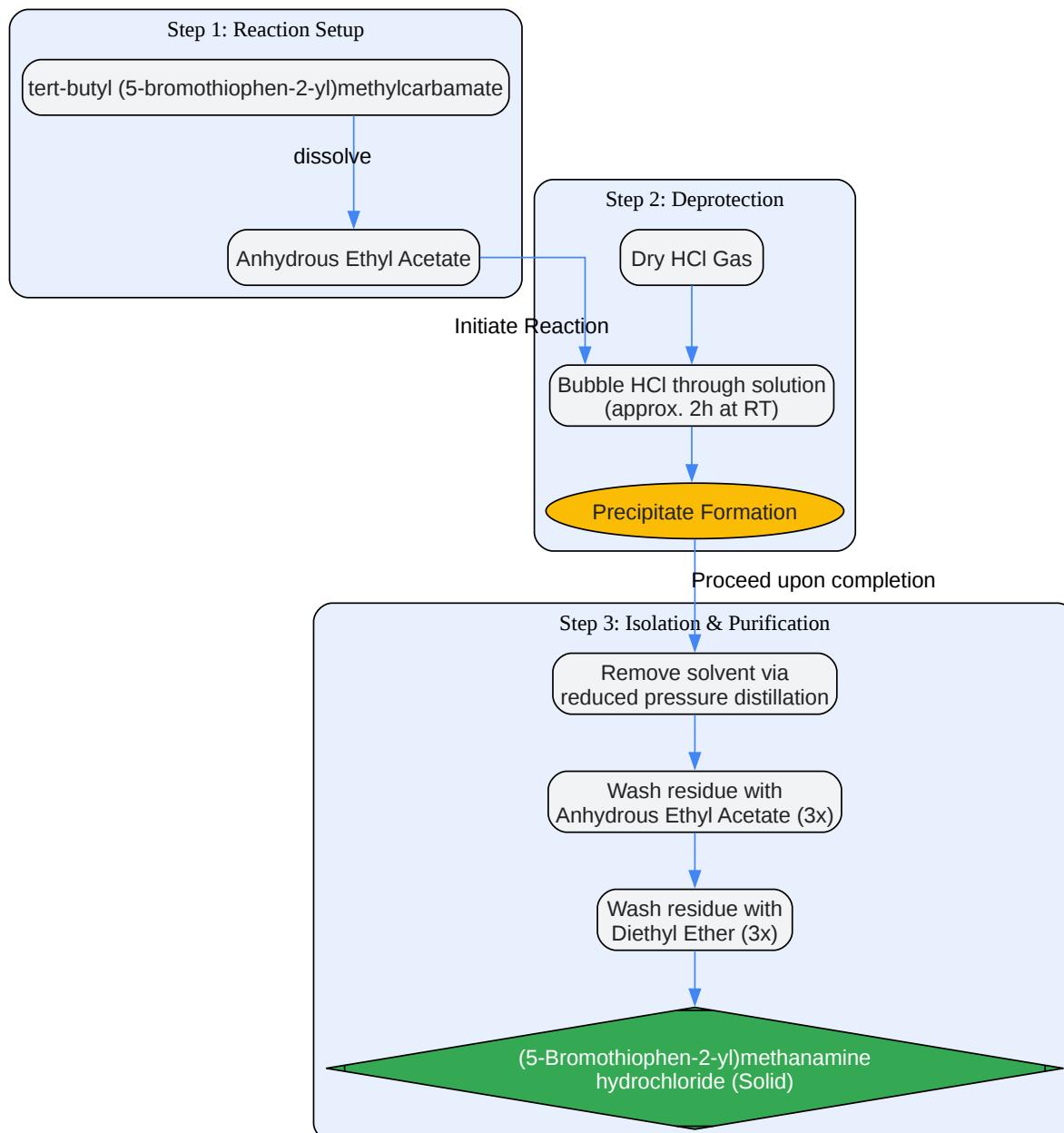
Key identifiers and properties are summarized below for quick reference.

Property	Value	Source
IUPAC Name	(5-bromothiophen-2-yl)methanamine;hydrochloride	PubChem[1]
CAS Number	1001414-56-7	PubChem[1], AiFChem[3]
Molecular Formula	C ₅ H ₇ BrCINS	PubChem[1], AiFChem[3]
Molecular Weight	228.54 g/mol	PubChem[1], AiFChem[3]
Canonical SMILES	C1=C(SC(=C1)Br)CN.Cl	PubChem[1]
InChIKey	DWYVWUCEDHIAMH-UHFFFAOYSA-N	PubChem[1], AiFChem[3]
Parent Compound CID	23130577 ((5-Bromothiophen-2-yl)methanamine)	PubChem[1]

Synthesis Protocol: A Validated Approach

The synthesis of **(5-Bromothiophen-2-yl)methanamine hydrochloride** is most commonly and efficiently achieved via the deprotection of a Boc-protected precursor, tert-butyl (5-bromothiophen-2-yl)methylcarbamate. This method is favored for its high yield and the purity of the resulting product[4]. The tert-butoxycarbonyl (Boc) group is a standard amine-protecting group in organic synthesis, valued for its stability in a wide range of reaction conditions and its facile removal under acidic conditions.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of the target compound via Boc deprotection.

Step-by-Step Experimental Protocol

This protocol is adapted from a standard literature procedure[4].

- Reaction Setup:
 - In a three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve tert-butyl (5-bromothiophen-2-yl)methylcarbamate (e.g., 8.32 g, 28.5 mmol) in anhydrous ethyl acetate (150 mL).
 - Scientist's Insight: The use of anhydrous solvent is critical to prevent hydrolysis of the Boc-carbamate and to ensure the hydrochloride salt precipitates cleanly. Ethyl acetate is an excellent choice due to the low solubility of the final hydrochloride salt in it.
- HCl Gas Introduction (Deprotection):
 - Begin bubbling a steady stream of dry hydrogen chloride (HCl) gas through the solution. The HCl gas can be generated from a cylinder or by adding concentrated sulfuric acid dropwise to sodium chloride. Ensure the setup is in a well-ventilated fume hood.
 - Continue the gas flow for approximately 2 hours. A large amount of a white or off-white precipitate will form as the reaction proceeds[4].
 - Mechanism Rationale: The acidic proton from HCl protonates the carbonyl oxygen of the Boc group, making the carbonyl carbon more electrophilic. The tert-butyl carbocation, a stable carbocation, is then eliminated, which subsequently deprotonates to form isobutylene gas. The amine is liberated and immediately protonated by another equivalent of HCl to form the insoluble hydrochloride salt.
- Product Isolation:
 - Once the reaction is complete (indicated by the cessation of further precipitation, which can be monitored by TLC if desired), stop the HCl flow and remove the gas inlet tube.
 - Remove the solvent by distillation under reduced pressure using a rotary evaporator.
- Purification by Washing:

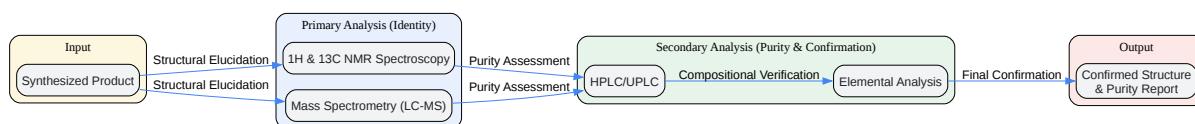
- To the resulting solid residue, add anhydrous ethyl acetate (50 mL), thoroughly triturate the solid, and remove the solvent by filtration or decantation. Repeat this washing step two more times.
- Next, wash the solid sequentially with diethyl ether (3 x 50 mL) in a similar manner[4].
- Expert Justification: This series of washes is a crucial purification step. Ethyl acetate removes any unreacted starting material and soluble organic impurities. The subsequent ether washes remove residual ethyl acetate and other non-polar impurities, leaving the pure, insoluble hydrochloride salt.

- Drying:
 - Dry the final product under high vacuum to remove all traces of solvent. This typically yields the target compound as a white to off-white crystalline solid with high purity (>95%). A reported yield for this procedure is approximately 95%[4].

Analytical Characterization: A Self-Validating Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system, providing orthogonal data points to build a complete analytical profile.

Characterization Workflow Diagram



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Caption: A logical workflow for the comprehensive analytical characterization.

Expected Analytical Data

- ^1H NMR Spectroscopy: The proton NMR spectrum (typically run in DMSO-d₆ or D₂O) should show characteristic signals for the thiophene ring protons and the aminomethyl protons. The two protons on the thiophene ring will appear as doublets in the aromatic region (approx. 7.0-7.5 ppm). The methylene (-CH₂-) protons adjacent to the amine will appear as a singlet or broadened singlet (approx. 4.0-4.5 ppm). The amine protons (-NH₃⁺) will appear as a broad signal, the chemical shift of which is highly dependent on concentration and solvent.
- ^{13}C NMR Spectroscopy: The carbon NMR will show five distinct signals: four for the thiophene ring carbons (two of which will be quaternary and two methine) and one for the methylene carbon (-CH₂-). The carbon attached to the bromine will be significantly shifted compared to unsubstituted thiophene.
- Mass Spectrometry (MS): When analyzed by electrospray ionization (ESI) in positive mode, the mass spectrum will show the molecular ion for the free amine (the parent compound) [M+H]⁺. Given the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic pair of peaks of equal intensity, separated by 2 m/z units, will be observed for the molecular ion. For C₅H₆BrNS, the expected monoisotopic mass is ~190.94 Da[5].
- High-Performance Liquid Chromatography (HPLC): HPLC analysis is the gold standard for determining purity. Using a suitable reversed-phase column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA), a pure sample should exhibit a single major peak. The purity can be quantified as a percentage of the total peak area.

Applications in Research and Drug Development

(5-Bromothiophen-2-yl)methanamine hydrochloride serves as a versatile building block in organic synthesis[6]. Its utility stems from the distinct reactivity of its functional groups:

- The Primary Amine: The aminomethyl group is a key nucleophile. It can be readily acylated, alkylated, or used in reductive amination reactions to build more complex amide, secondary/tertiary amine, or sulfonamide linkages. This is fundamental for constructing the side chains of potential drug candidates.

- The Bromo-Thiophene Core: The bromine atom is a synthetic linchpin. It is perfectly positioned for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position of the thiophene ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Thiophene-containing molecules are prevalent in medicinal chemistry and are core scaffolds in numerous approved drugs[7][8]. They are often used as bioisosteres for phenyl rings, offering a similar size and shape but with different electronic properties and metabolic profiles. For instance, the development of thiophenic analogues of other drug classes, such as AMPA receptor potentiators, has led to potent new chemical entities for neurological disorders[8].

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemicals is non-negotiable. **(5-Bromothiophen-2-yl)methanamine hydrochloride** possesses specific hazards that must be managed with appropriate safety protocols.

- Hazard Identification: According to the Globally Harmonized System (GHS), this compound is associated with the following hazards[1][9]:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Recommended Precautions:
 - Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.
 - Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

- Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

(5-Bromothiophen-2-yl)methanamine hydrochloride is more than just a chemical on a shelf; it is a key enabler for innovation in pharmaceutical and materials science. Its well-defined physicochemical properties, coupled with straightforward and high-yielding synthesis, make it an accessible and valuable building block. The dual functionality of the primary amine and the synthetically versatile bromine atom provides a robust platform for the generation of diverse chemical libraries. By adhering to the validated protocols for synthesis, characterization, and safe handling detailed in this guide, researchers can confidently and efficiently leverage this compound to advance their scientific objectives.

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